4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE
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Overview
Description
4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE is a complex organic compound that features a morpholine ring, a piperazine ring, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. This is followed by the formation of the piperazine ring and subsequent sulfonylation to introduce the sulfonyl group. The final step involves the incorporation of the morpholine ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the piperazine nitrogen atoms.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides and thiols.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}PYRIDINE
- 4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}BENZENE
Comparison: Compared to these similar compounds, 4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The morpholine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-13-2-3-14(16)12-15(13)17-4-6-18(7-5-17)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQDGNKBSPNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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